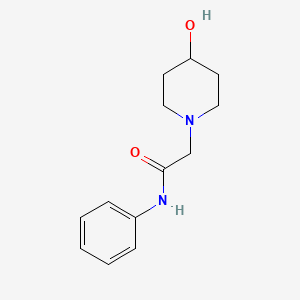
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
描述
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide, also known by its chemical structure and various identifiers, is a compound of significant interest in pharmacological research. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available literature.
- IUPAC Name : this compound
- CAS Number : 1089531-74-7
- Molecular Formula : C13H16N2O2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to influence neurotransmitter systems and may exhibit effects similar to those of other piperidine derivatives:
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.
- Antioxidant Properties : Related compounds have shown potential in reducing oxidative stress by scavenging free radicals, which could be a mechanism for neuroprotection.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Analgesic Activity : Studies suggest that it may possess analgesic properties, potentially useful in pain management.
- Anti-inflammatory Effects : There is evidence pointing towards anti-inflammatory activity, which could be beneficial in treating conditions like arthritis .
Biochemical Pathways
The compound is involved in several biochemical pathways that are critical for its therapeutic effects:
- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase.
- Enzyme Inhibition : It may inhibit certain enzymes linked to inflammatory pathways, thereby contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Reduced pain responses in animal models | |
| Anti-inflammatory | Decreased markers of inflammation | |
| Neuroprotective | Protection against oxidative stress in neurons |
Case Study Analysis
A notable study investigated the effects of this compound on neurodegenerative models. The results demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies indicate that the compound can be effectively absorbed and distributed within biological systems, with a preference for central nervous system tissues.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
属性
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQRFLLSAFKQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















